

# An In-Depth Technical Guide to 3-Amino-2,4,6-tribromophenol

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## Compound of Interest

Compound Name: *3-Amino-2,4,6-tribromophenol*

CAS No.: 132331-08-9

Cat. No.: B111660

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Amino-2,4,6-tribromophenol**, a halogenated aromatic amine of significant interest in synthetic chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed methodologies for its synthesis and purification. Emphasis is placed on the rationale behind synthetic strategies, particularly the electrophilic bromination of 3-aminophenol. Furthermore, this guide outlines the analytical techniques essential for structural confirmation and purity assessment. It also explores the compound's chemical reactivity and potential applications as a versatile building block in the development of novel chemical entities. Safety protocols and handling procedures are included to ensure safe laboratory practices. This document is intended to serve as a critical resource for researchers engaged in organic synthesis and medicinal chemistry.

# Molecular Structure and Physicochemical Properties

**3-Amino-2,4,6-tribromophenol** (CAS No. 132331-08-9) is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an amino (-NH<sub>2</sub>) group, and three bromine (-Br) atoms.

**Structural Analysis:** The core of the molecule is a phenol ring. The hydroxyl and amino groups are powerful activating groups in electrophilic aromatic substitution, a property that is fundamental to its synthesis. Their positions relative to each other (meta at positions 1 and 3) and the positions of the bulky bromine atoms dictate the molecule's steric and electronic properties. The three bromine atoms significantly increase the molecular weight and lipophilicity of the compound. The intramolecular environment is influenced by potential hydrogen bonding between the adjacent amino and hydroxyl groups, affecting properties like acidity (pKa) and conformational preference.

**Physicochemical Data Summary:** The key physicochemical properties of **3-Amino-2,4,6-tribromophenol** are summarized in the table below. These parameters are critical for designing synthetic protocols, purification strategies, and for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>3</sub> NO	[1]
Molecular Weight	345.81 g/mol	[1]
CAS Number	132331-08-9	[1]
Appearance	Expected to be a solid, likely off-white to light brown crystalline powder.	General chemical knowledge
pKa (Predicted)	6.40 ± 0.28	[1]
Topological Polar Surface Area	46.2 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]

## Synthesis and Purification

The synthesis of **3-Amino-2,4,6-tribromophenol** is most commonly achieved through the direct bromination of 3-aminophenol. This reaction is a classic example of electrophilic aromatic substitution, where the choice of solvent and reaction conditions is paramount to achieving the desired polysubstituted product.

## Synthetic Rationale and Mechanism

The hydroxyl (-OH) and amino (-NH<sub>2</sub>) groups of the 3-aminophenol starting material are strong ortho-, para-directing and activating groups.[2] This high degree of activation makes the benzene ring highly susceptible to electrophilic attack by bromine. When a polar solvent like water is used, it promotes the ionization of bromine, leading to a highly reactive electrophilic species and resulting in exhaustive bromination at all available activated positions (ortho and para to the activating groups).[3][4] The positions 2, 4, and 6 are all ortho or para to either the -OH or -NH<sub>2</sub> group, leading to the formation of the desired 2,4,6-tribromo derivative.

## Detailed Experimental Protocol: Synthesis of 3-Amino-2,4,6-tribromophenol

This protocol is adapted from established methods for the exhaustive bromination of highly activated aromatic rings like phenol and aniline.<sup>[2][5]</sup>

### Materials:

- 3-Aminophenol
- Bromine
- Ethanol
- Sodium bisulfite (or Sodium thiosulfate) solution, saturated
- Deionized water
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and hotplate
- Ice bath
- Buchner funnel and filtration apparatus

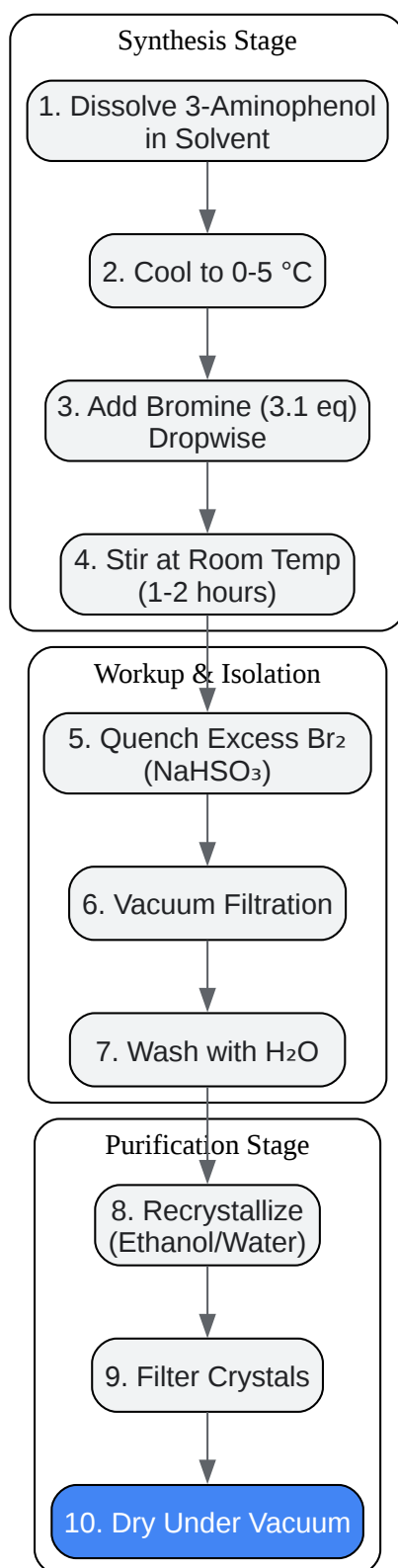
### Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.
- **Dissolution:** Dissolve 3-aminophenol in a suitable solvent like ethanol or a water/ethanol mixture within the reaction flask and cool the mixture in an ice bath to 0-5 °C.
- **Bromine Addition:** Slowly add a stoichiometric excess (approximately 3.1 equivalents) of bromine, either neat or dissolved in the same solvent, to the cooled solution via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. The reaction is typically rapid, and a precipitate will form.

- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- **Quenching:** Carefully quench any unreacted bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until the characteristic red-brown color of bromine disappears.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crude product cake thoroughly with cold deionized water to remove any inorganic salts.
- **Purification (Recrystallization):** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

## Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.



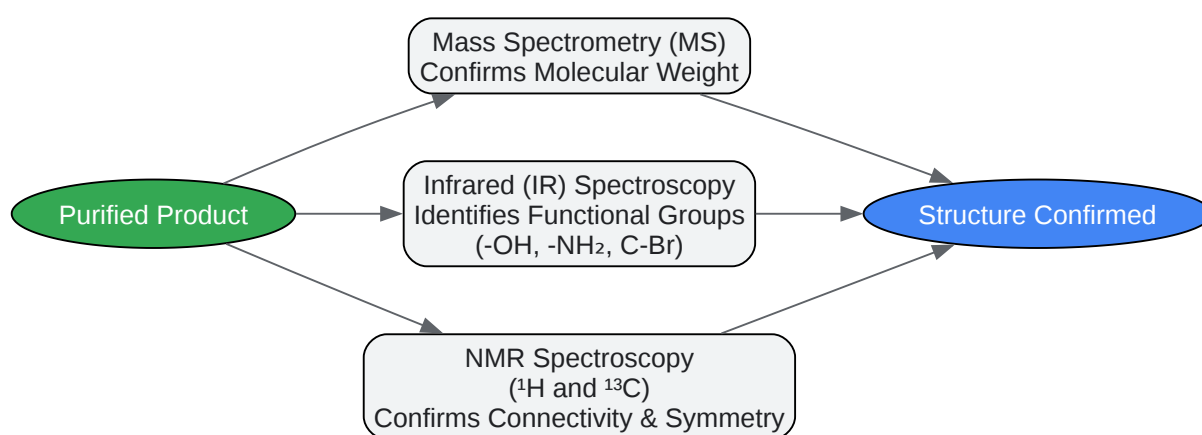
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Caption: Workflow for the synthesis and purification of **3-Amino-2,4,6-tribromophenol**.

## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical self-validating steps in any synthesis. A combination of spectroscopic methods should be employed to unequivocally identify the final product.

Analytical Workflow: A systematic approach to characterization involves confirming the molecular weight, identifying functional groups, and determining the specific arrangement of atoms.



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Caption: Analytical workflow for the structural confirmation of the synthesized product.

Expected Spectroscopic Data:

Technique	Expected Observations	Rationale
$^1\text{H}$ NMR	- A single aromatic proton singlet. - Broad singlets for the -OH and -NH <sub>2</sub> protons (exchangeable with D <sub>2</sub> O).	The single aromatic proton is at the C5 position. The magnetic equivalence of the protons on the amino and hydroxyl groups will depend on the solvent and concentration.
$^{13}\text{C}$ NMR	- Six distinct signals for the aromatic carbons, with those bonded to bromine showing characteristic shifts.	Confirms the six unique carbon environments in the aromatic ring.
IR Spectroscopy	- Broad peak ~3200-3600 cm <sup>-1</sup> (-OH stretch). - Doublet peak ~3300-3500 cm <sup>-1</sup> (N-H stretches). - Peaks in the aromatic region ~1400-1600 cm <sup>-1</sup> . - Strong peak(s) in the fingerprint region <1000 cm <sup>-1</sup> (C-Br stretches).	Identifies the key functional groups present in the molecule. <a href="#">[6]</a>
Mass Spectrometry (MS)	- A complex molecular ion peak cluster due to the isotopic distribution of bromine ( <sup>79</sup> Br and <sup>81</sup> Br). The expected M, M+2, M+4, and M+6 peaks will have a characteristic intensity ratio.	Confirms the molecular weight and the presence of three bromine atoms.

## Chemical Reactivity and Potential Applications

**3-Amino-2,4,6-tribromophenol** is a valuable intermediate due to its multiple reactive sites.

- Amino Group: The primary amine can undergo a wide range of reactions, including diazotization (e.g., Sandmeyer reaction to introduce other functional groups), acylation, alkylation, and formation of Schiff bases.[\[7\]](#)[\[8\]](#)

- **Hydroxyl Group:** The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
- **Aromatic Ring:** While heavily substituted, further modification of the aromatic ring could be possible under specific conditions, although it is sterically hindered.

**Applications in Drug Development and Chemical Synthesis:** The dense functionalization of **3-Amino-2,4,6-tribromophenol** makes it an attractive scaffold or building block. Halogenated phenols and anilines are common motifs in pharmacologically active compounds. Its derivatives could be explored for various biological activities. The related compound, 2,4,6-tribromophenol, is used as a fungicide and an intermediate in the preparation of flame retardants.[9][10] It has also been studied for its biological effects, such as its interaction with transporters at the blood-brain barrier.[10] While direct applications of the 3-amino derivative are less documented, its structural similarity suggests potential as a precursor for:

- **Novel Heterocyclic Systems:** The amino and hydroxyl groups can be used as anchor points for constructing fused ring systems.
- **Polymer Chemistry:** It can be used as a monomer or a capping agent in the synthesis of specialized polymers, similar to 2,4,6-tribromophenol.[11]
- **Antiseptic Agents:** The parent compound 2,4,6-tribromophenol is a precursor to the antiseptic "Xeroform".[12]

## Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **3-Amino-2,4,6-tribromophenol**, like many halogenated aromatic compounds, must be handled with care.

- **General Handling:** Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13][14] Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]
- **Toxicology:** While specific data for the 3-amino derivative is limited, the parent compound 2,4,6-tribromophenol is known to be a skin and eye irritant and is toxic if ingested or inhaled.[15][16] It is reasonable to assume similar hazards for the amino derivative.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be harmful to aquatic life, and release into the environment should be avoided.[13]

## Conclusion

**3-Amino-2,4,6-tribromophenol** is a synthetically accessible and highly functionalized chemical intermediate. Its structure, confirmed through a suite of analytical techniques, offers multiple avenues for further chemical modification. The straightforward synthesis via electrophilic bromination provides a reliable route for its production in a laboratory setting. For researchers in drug discovery and materials science, this compound represents a versatile platform for the development of novel molecules with potentially valuable biological or material properties. Adherence to rigorous safety protocols is essential when handling this and related halogenated compounds.

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